molecular formula C4H9N11 B5104005 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1)

1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1)

Cat. No. B5104005
M. Wt: 211.19 g/mol
InChI Key: WHQDYFRRGARWLS-UHFFFAOYSA-N
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Description

1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex compound with unique properties that make it useful in different research areas. Additionally, the paper will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) is not fully understood. However, it is believed to interact with cellular components such as DNA, RNA, and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties. Additionally, it has been studied for its potential neuroprotective properties, as it can protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It is also stable under various conditions, allowing for long-term storage and use. However, it has some limitations, such as its potential toxicity and limited solubility in some solvents, which can affect its use in certain experiments.

Future Directions

There are several future directions for research on 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1). One potential area of research is the development of new materials using this compound. It has unique properties that make it useful in the development of polymers, composites, and other materials. Another area of research is the study of its potential neuroprotective properties. It has shown promise in protecting neurons from oxidative stress and inflammation, and further research can lead to the development of new treatments for neurodegenerative diseases. Additionally, research can be done to explore its potential as an anticancer agent and its antibacterial and antifungal properties.
Conclusion:
In conclusion, 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) is a complex compound with unique properties that make it useful in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new materials, treatments for neurodegenerative diseases, and potential anticancer agents.

Synthesis Methods

The synthesis of 1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) involves the reaction of 1,3,5-triazine-2,4,6-triamine with 1H-tetrazol-5-amine in a 1:1 ratio. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine - 1H-tetrazol-5-amine (1:1) has several potential applications in scientific research. It is used as a precursor for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in analytical chemistry for the detection and quantification of various compounds. Furthermore, it has been studied for its potential application in the development of new materials such as polymers and composites.

properties

IUPAC Name

2H-tetrazol-5-amine;1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6.CH3N5/c4-1-7-2(5)9-3(6)8-1;2-1-3-5-6-4-1/h(H6,4,5,6,7,8,9);(H3,2,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDYFRRGARWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C1(=NNN=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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